molecular formula C13H17ClN2 B13122052 3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine

3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine

Cat. No.: B13122052
M. Wt: 236.74 g/mol
InChI Key: CZCNOEOJPAITEB-UHFFFAOYSA-N
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Description

3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The chloro group can be introduced via electrophilic substitution, and the amine group can be added through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and amination steps. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and amine groups contribute to its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

3-(5-chloro-1H-indol-3-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C13H17ClN2/c1-13(2,5-6-15)11-8-16-12-4-3-9(14)7-10(11)12/h3-4,7-8,16H,5-6,15H2,1-2H3

InChI Key

CZCNOEOJPAITEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C1=CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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